molecular formula C24H18N2 B4297905 4'-phenyl-1',4'-dihydro-2,3'-biquinoline

4'-phenyl-1',4'-dihydro-2,3'-biquinoline

Cat. No.: B4297905
M. Wt: 334.4 g/mol
InChI Key: DZPPRMVJKJMNJX-UHFFFAOYSA-N
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Description

4'-Phenyl-1',4'-dihydro-2,3'-biquinoline is a complex organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a structure that includes a fused benzene and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-phenyl-1',4'-dihydro-2,3'-biquinoline typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another approach is the Friedländer synthesis, where o-aminobenzaldehyde reacts with acetophenone under acidic conditions to form the quinoline core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of synthetic route and conditions depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4'-Phenyl-1',4'-dihydro-2,3'-biquinoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives, which are important in various industrial applications.

  • Reduction: Dihydroquinoline derivatives, which can serve as intermediates in pharmaceutical synthesis.

  • Substitution: Halogenated quinolines and hydroxylated quinolines, which have potential biological activity.

Scientific Research Applications

4'-Phenyl-1',4'-dihydro-2,3'-biquinoline has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Some derivatives of this compound are investigated for their therapeutic potential in treating diseases.

  • Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4'-phenyl-1',4'-dihydro-2,3'-biquinoline exerts its effects depends on its specific derivatives and applications. For example, in antimicrobial applications, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell membranes and enzymes involved in cell wall synthesis.

  • Anticancer Activity: Interacts with proteins involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

  • Quinoline

  • Isoquinoline

  • Quinone derivatives

  • 4-Hydroxy-2-quinolones

  • 1H-Pyrazolo[3,4-b]quinolines

Properties

IUPAC Name

2-(4-phenyl-1,4-dihydroquinolin-3-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2/c1-2-9-18(10-3-1)24-19-11-5-7-13-22(19)25-16-20(24)23-15-14-17-8-4-6-12-21(17)26-23/h1-16,24-25H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPPRMVJKJMNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3NC=C2C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-phenyl-1',4'-dihydro-2,3'-biquinoline
Reactant of Route 2
4'-phenyl-1',4'-dihydro-2,3'-biquinoline
Reactant of Route 3
4'-phenyl-1',4'-dihydro-2,3'-biquinoline
Reactant of Route 4
4'-phenyl-1',4'-dihydro-2,3'-biquinoline
Reactant of Route 5
4'-phenyl-1',4'-dihydro-2,3'-biquinoline
Reactant of Route 6
4'-phenyl-1',4'-dihydro-2,3'-biquinoline

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